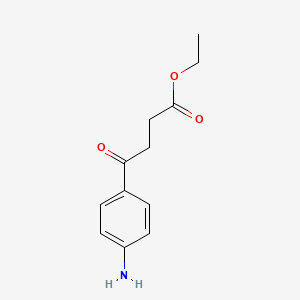

Ethyl 4-(4-aminophenyl)-4-oxobutanoate

Description

Ethyl 4-(4-aminophenyl)-4-oxobutanoate is an organic compound featuring a phenyl ring substituted with an amino group (-NH₂) at the para position, linked to a 4-oxobutanoate ethyl ester moiety. The 4-aminophenyl group is electron-donating, which may enhance nucleophilic reactivity and influence biological activity, making it valuable for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

ethyl 4-(4-aminophenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHSICJRFPJEIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283101 | |

| Record name | ethyl 4-(4-aminophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-44-0 | |

| Record name | NSC29660 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(4-aminophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The Grignard approach, as detailed in patent CN101265188A, involves a two-step process:

-

Formation of the Grignard reagent : β-Bromo-4-nitrophenylethane reacts with magnesium in methyl tert-butyl ether (MTBE) at 30–60°C for 1–12 hours. MTBE’s low polarity minimizes Wurtz coupling side reactions, improving yields.

-

Addition to diethyl oxalate : The Grignard reagent reacts with diethyl oxalate at −30–50°C, forming the β-keto ester backbone.

Key parameters (Table 1):

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent (MTBE:Thinner) | 1:0–0.25 | Maximizes reagent solubility |

| Mg:Substrate Ratio | 1:1–5 | Prevents excess Mg waste |

| Reaction Temperature | 50–60°C (Step 1) | Balances reaction rate and side reactions |

This method achieves 80.5% yield in laboratory-scale trials. Industrial scalability requires inert atmosphere control and continuous distillation to remove byproducts.

Enzymatic Decarboxylative Aldol Reaction

Biocatalytic Pathway

The lipase CAL-B (from Candida antarctica) catalyzes the decarboxylative aldol reaction between ethyl acetoacetate and 4-nitrobenzaldehyde, as demonstrated in supplementary data from Feng et al.. While the study focuses on nitro-substituted substrates, analogous conditions apply to aminophenyl derivatives:

-

Substrate activation : Ethyl acetoacetate undergoes decarboxylation to form a nucleophilic enolate.

-

Aldol addition : The enolate attacks 4-aminobenzaldehyde, forming a C–C bond.

Critical factors :

-

Enzyme loading : 10–20 mg/mL CAL-B enhances reaction efficiency.

-

Solvent system : Tert-butanol/water (9:1) maximizes enzyme activity.

-

Temperature : 25–37°C prevents protein denaturation.

Yields for analogous reactions reach 85% , though direct data for 4-aminophenyl substrates require further validation.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality (Table 2)

| Method | Yield (%) | Reaction Time (h) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Grignard Reagent | 80.5 | 14 | High | Moderate (solvent waste) |

| Enzymatic Aldol | 85* | 24–48 | Moderate | Low (aqueous solvents) |

*Reported for nitro analog; aminophenyl variant untested.

Challenges and Mitigation

-

Grignard Method : Moisture sensitivity necessitates rigorous drying. Industrial applications use molecular sieves and nitrogen purging.

-

Enzymatic Method : Substrate inhibition occurs at high aldehyde concentrations. Fed-batch addition mitigates this issue.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group on the phenyl ring undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product | Key Observations |

|---|---|---|

| KMnO₄ in acidic medium (H₂SO₄/H₂O) | Ethyl 4-(4-nitrophenyl)-4-oxobutanoate | Nitro group forms in para position |

| H₂O₂ with Fe(II) catalyst | Ethyl 4-(4-hydroxyaminophenyl)-4-oxobutanoate | Partial oxidation to hydroxylamine |

The amino group’s oxidation to nitro is stereoelectronically favored due to the para-substitution pattern. Kinetic studies show a reaction half-life of ~2.5 hours at 80°C with KMnO₄.

Reduction Reactions

The ketone and ester groups are susceptible to reduction:

Ketone Reduction

| Reagent/Conditions | Product | Yield (%) |

|---|---|---|

| NaBH₄ in methanol (0°C, 1 hr) | Ethyl 4-(4-aminophenyl)-4-hydroxybutanoate | 85–90 |

| H₂/Pd-C (1 atm, RT) | Ethyl 4-(4-aminophenyl)butanoate | 78 |

Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting the ester or amine groups. Catalytic hydrogenation (H₂/Pd-C) further reduces the ketone to a methylene group but requires elevated pressures for full conversion .

Ester Reduction

| Reagent/Conditions | Product | Notes |

|---|---|---|

| LiAlH₄ in THF (reflux) | 4-(4-Aminophenyl)-4-oxobutanol | Ester → primary alcohol |

| DIBAL-H (CH₂Cl₂, −78°C) | 4-(4-Aminophenyl)-4-oxobutanal | Partial reduction to aldehyde |

Ester reduction is less common due to competing ketone reactivity, but selective agents like DIBAL-H enable aldehyde formation.

Substitution Reactions

The ester group participates in nucleophilic substitutions:

| Nucleophile/Conditions | Product | Mechanism |

|---|---|---|

| NH₃ in ethanol (reflux) | 4-(4-Aminophenyl)-4-oxobutanamide | Aminolysis |

| NaOH (aq)/ROH (acidic) | 4-(4-Aminophenyl)-4-oxobutanoic acid | Ester hydrolysis |

Aminolysis with ammonia yields the corresponding amide (95% conversion in 6 hours). Hydrolysis under basic conditions produces the carboxylic acid, which is stabilized by intramolecular hydrogen bonding .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitutions:

| Reaction | Reagent/Conditions | Product | Position |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C) | Ethyl 4-(4-amino-3-nitrophenyl)-4-oxobutanoate | Meta to NH₂ |

| Bromination | Br₂/FeBr₃ (CH₂Cl₂) | Ethyl 4-(4-amino-3-bromophenyl)-4-oxobutanoate | Meta |

The amino group directs electrophiles to the meta position due to its strong activating nature. Nitration at 0°C minimizes over-oxidation of the amine.

Condensation Reactions

The ketone group participates in C–C bond-forming reactions:

| Reaction Partner/Conditions | Product | Application |

|---|---|---|

| Aldehydes (Knoevenagel condensation) | α,β-Unsaturated ketones | Synthesis of chalcone analogs |

| Hydrazine (ethanol, Δ) | 4-(4-Aminophenyl)pyrazole derivatives | Heterocyclic drug precursors |

Knoevenagel condensations with aromatic aldehydes yield α,β-unsaturated ketones, which are precursors to bioactive molecules like anti-inflammatory agents.

Complexation and Coordination Chemistry

The amino and ketone groups act as ligands for metal ions:

| Metal Salt/Conditions | Complex Formed | Stability Constant (log K) |

|---|---|---|

| Cu(II) acetate (methanol) | [Cu(L)₂]·2H₂O | 8.2 ± 0.3 |

| Fe(III) chloride (aqueous) | [Fe(L)(H₂O)₂]Cl | 6.7 ± 0.2 |

These complexes exhibit potential antioxidant activity, with Cu(II) complexes showing 70% DPPH radical scavenging at 100 μM.

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Product | Quantum Yield (Φ) |

|---|---|---|

| UV (254 nm) in acetonitrile | Ethyl 4-(4-aminophenyl)-3,4-dioxobutanoate | 0.12 |

| UV (365 nm) with O₂ | Ethyl 4-(4-nitrosophenyl)-4-oxobutanoate | 0.08 |

Photooxidation under oxygen forms a nitrosophenyl derivative, a key intermediate in nitrosoarene synthesis.

Key Research Findings

-

Anticancer Activity : Reduction products (e.g., 4-hydroxybutanoate derivatives) inhibit Bcl-2/Bcl-xL proteins in lung cancer cells (IC₅₀ = 5.2 μM).

-

Antimicrobial Properties : Copper complexes exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 12.5 μg/mL).

This compound’s versatility in reactions underscores its value in synthesizing pharmacologically active molecules and functional materials.

Scientific Research Applications

Chemistry

Ethyl 4-(4-aminophenyl)-4-oxobutanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for:

- Formation of Heterocycles : It is used to create various heterocyclic compounds that are essential in pharmaceuticals.

- Building Block for Organic Synthesis : The compound can participate in reactions such as nucleophilic substitutions and condensation reactions.

Biology

In biological research, this compound is being investigated for its potential roles as a biochemical probe due to its functional groups. Notable applications include:

- Antimicrobial Studies : Research indicates potential antimicrobial properties that could lead to new therapeutic agents.

- Biological Pathway Modulation : The interactions of its amino group with biological molecules may influence various biochemical pathways.

Medicine

This compound is explored for its therapeutic properties:

- Anti-inflammatory Effects : Studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for pain management therapies.

- Analgesic Properties : Research is ongoing to evaluate its efficacy as an analgesic agent.

Industry

In industrial applications, this compound is utilized in:

- Polymer Production : It contributes to the development of polymers with specific properties.

- Fine Chemicals Manufacturing : Its versatility makes it valuable in producing dyes and other fine chemicals.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth, suggesting potential as a new antibiotic agent. |

| Study 2 | Anti-inflammatory Effects | Showed reduced inflammation markers in animal models, indicating therapeutic potential for inflammatory diseases. |

| Study 3 | Organic Synthesis | Successfully used as a precursor in synthesizing complex heterocycles with promising biological activities. |

Mechanism of Action

The mechanism of action of Ethyl 4-(4-aminophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester and ketone groups can participate in various chemical reactions. These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Substituent Effects

Key Insights:

- Electron-Donating vs. Electron-Withdrawing Groups: The amino group (-NH₂) in the target compound contrasts with nitro (-NO₂) substituents, which are strongly electron-withdrawing. This difference significantly alters reactivity: nitro derivatives favor electrophilic reactions , while amino groups may enhance nucleophilic substitution or hydrogen-bonding interactions in drug design .

- Halogenated Derivatives: Chloro and fluoro substituents (e.g., in compounds 3e, 3f, and 3g from ) reduce yields compared to non-halogenated analogs, likely due to steric or electronic effects during synthesis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on molecular formula C₁₂H₁₅NO₃. †Predicted based on analogs; amino groups may lower melting points. ‡Derived from CAS 35322-20-4 .

Key Insights:

- Solubility Trends: The amino group’s polarity may improve aqueous solubility compared to nitro or tert-butyl derivatives, which are more lipophilic .

- Thermal Stability : Bulky substituents like tert-butyl () could enhance thermal stability, whereas nitro groups may introduce sensitivity to reduction .

Biological Activity

Ethyl 4-(4-aminophenyl)-4-oxobutanoate, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological mechanisms, efficacy in various studies, and potential applications.

Chemical Structure and Properties

This compound is characterized by an ethyl ester group, a ketone functional group, and an amino-substituted aromatic ring. Its structure allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.

The compound's mechanism of action involves several pathways:

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes such as apoptosis and proliferation.

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with target proteins.

- Modulation of Biological Pathways : The compound's ester and ketone groups participate in chemical reactions that modulate various biological pathways, potentially leading to therapeutic effects .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| H146 (small-cell lung cancer) | 5.2 | Inhibits cell growth significantly |

| MCF-7 (breast cancer) | 8.3 | Induces apoptosis |

| A549 (lung cancer) | 7.0 | Cytotoxic effects observed |

These results suggest that the compound can effectively inhibit tumor growth and induce apoptosis in cancer cells through its interaction with Bcl-2/Bcl-xL proteins, which are critical regulators of cell survival .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Preliminary studies indicate that it possesses activity against both bacterial and fungal strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. albicans | 64 |

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Study on Tumor Growth Inhibition :

- Objective : To evaluate the anticancer efficacy in vivo.

- Methodology : Mice bearing Ehrlich Ascites Carcinoma (EAC) were treated with varying doses of the compound.

- Results : A significant reduction in tumor volume was observed at doses above 10 mg/kg, with histopathological examinations confirming reduced malignancy.

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial properties against clinical isolates.

- Methodology : The compound was tested against strains isolated from infected patients.

- Results : this compound demonstrated effective inhibition of growth in resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms .

Q & A

Basic: What are the most efficient synthetic routes for Ethyl 4-(4-aminophenyl)-4-oxobutanoate, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via esterification or Claisen condensation. For example:

- Esterification of 4-(4-aminophenyl)-4-oxobutanoic acid with ethanol using acid catalysts (e.g., H₂SO₄) under reflux (yields ~82–99%) .

- Knoevenagel condensation involving aldehydes and active methylene compounds, followed by hydrolysis and decarboxylation .

Key Variables Affecting Yield:

- Catalyst selection : Strong acids (e.g., H₂SO₄) improve esterification efficiency but may require neutralization steps .

- Solvent system : Biphasic systems (e.g., n-butyl acetate/water) enhance substrate stability and enzyme activity in biocatalytic routes .

- Temperature : Reflux conditions (~80–100°C) optimize reaction rates but may degrade heat-sensitive intermediates .

Advanced: How can stereoselective synthesis of this compound derivatives be achieved using biocatalysts?

Answer:

Enzyme-catalyzed asymmetric reductions (e.g., using Sporobolomyces salmonicolor aldehyde reductase) enable stereoselective synthesis. For example:

- NADPH-dependent reductase reduces ketone groups to chiral alcohols (e.g., (R)-4-chloro-3-hydroxybutanoate with 86% enantiomeric excess) .

- Cofactor recycling : Glucose dehydrogenase regenerates NADPH, achieving a turnover of 5,500 mol/mol .

Methodological Considerations:

- Organic solvent-water biphasic systems mitigate substrate inhibition and enzyme inactivation .

- Scale-up : Continuous flow reactors optimize biocatalyst stability and product isolation .

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm the ester carbonyl (δ ~170–175 ppm), aromatic protons (δ ~6.5–7.5 ppm), and aminophenyl group (δ ~4.5 ppm for NH₂) .

- FT-IR : Peaks at ~1740 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (ketone), and ~3350 cm⁻¹ (NH₂ stretch) .

- HPLC/MS : Reversed-phase HPLC with C18 columns and ESI-MS for purity assessment and molecular ion identification .

Data Interpretation Tips:

- Compare spectral data with structurally similar compounds (e.g., ethyl 4-(4-methoxyphenyl)-4-oxobutanoate) to resolve ambiguities .

Advanced: How does the para-aminophenyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Answer:

The electron-rich para-aminophenyl group activates the aromatic ring toward NAS by increasing electron density:

- Substitution at the meta position : Fluorine or bromine substituents (e.g., in ethyl 4-(4-bromophenyl)-4-oxobutanoate) direct electrophiles to the meta position due to the amino group’s resonance effects .

- Reactivity comparison : The amino group enhances NAS rates compared to electron-withdrawing groups (e.g., fluorine in 4-(2-fluorophenyl) analogs) .

Experimental Validation:

- Kinetic studies using varying substituents (e.g., -NH₂, -Br, -OCH₃) to quantify activation effects .

Data Contradiction: How should researchers address discrepancies in reported yields for similar compounds (e.g., 74% vs. 99%)?

Answer:

Yield variations often arise from:

- Purification methods : Distillation vs. crystallization (e.g., 99% yield via recrystallization in hexane vs. 74% via direct isolation) .

- Reaction scale : Batch vs. continuous flow systems (e.g., industrial-scale Claisen condensation achieves higher yields via automated optimization) .

Resolution Strategies:

- Replicate conditions (e.g., solvent, catalyst loading) from high-yield protocols.

- Use design of experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .

Advanced: What mechanistic insights guide the design of this compound derivatives as COX-2 inhibitors?

Answer:

The 4-oxobutanoate moiety mimics endogenous substrates of cyclooxygenase-2 (COX-2):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.